molecular formula C66H100N6O27 B1649290 Mipsagargin CAS No. 1245732-48-2

Mipsagargin

カタログ番号 B1649290
CAS番号: 1245732-48-2
分子量: 1409.5 g/mol
InChIキー: UPYNTAIBQVNPIH-ODMLWHIESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mipsagargin is a novel thapsigargin-based prodrug designed for targeted cancer therapy. It is activated by prostate-specific membrane antigen (PSMA) -mediated cleavage of an inert masking peptide. The active moiety is an inhibitor of the sarcoplasmic/endoplasmic reticulum calcium adenosine triphosphatase (SERCA) pump protein, which is essential for cellular viability .


Synthesis Analysis

The synthesis of Mipsagargin involves the modification of thapsigargin, a natural compound derived from the plant Thapsia garganica. The addition of specific acyl groups and masking peptides renders it inactive until PSMA cleaves the masking peptide, releasing the active drug .


Molecular Structure Analysis

Mipsagargin’s chemical structure consists of a thapsigargin core modified with acyl chains and a masking peptide. The precise arrangement of functional groups allows for selective activation within PSMA-expressing cells .


Chemical Reactions Analysis

The key chemical reaction involves the enzymatic cleavage of the masking peptide by PSMA. This step activates Mipsagargin, allowing it to exert its cytotoxic effects on cancer cells .


Physical And Chemical Properties Analysis

  • Lipophilicity : Its high lipophilicity facilitates rapid cell penetration .

科学的研究の応用

Mechanism of Action and Potential in Cancer Treatment

Mipsagargin, known as G-202 in clinical studies, is a prodrug derived from thapsigargin. It has been primarily researched for its potential in treating various forms of cancer. Mipsagargin’s mechanism relies on targeting the tumor vasculature. It is activated by prostate-specific membrane antigen (PSMA), a protease expressed in prostate cancer cells and tumor vasculature endothelium. Upon activation, mipsagargin disrupts the tumor vasculature, leading to reduced blood flow and direct cytotoxic effects on tumor cells. This process has been observed to cause prolonged disease stabilization in patients with advanced hepatocellular carcinoma (HCC) who had progressed on prior treatment with sorafenib (Mahalingam et al., 2019).

Clinical Trials and Efficacy

In a Phase I clinical trial involving patients with refractory, advanced, or metastatic solid tumors, mipsagargin demonstrated acceptable tolerability and favorable pharmacokinetics. Although no clinical response was observed, disease stabilization was noted in a subset of patients. The study established a recommended phase II dosing regimen (Mahalingam et al., 2016).

Development and Biosynthesis

The discovery and development of mipsagargin trace back to the sesquiterpene lactone thapsigargin, found in the plant Thapsia garganica. Thapsigargin, known for its potent antagonistic effect on the Sarco-endoplasmic reticulum Ca2+-ATPase (SERCA), led to the design of mipsagargin as a prodrug targeting cancer cells’ blood vessels. The ongoing elucidation of thapsigargin biosynthesis and attempts to supply the market with this novel anti-cancer drug have been a significant area of research (Andersen et al., 2015).

Application in Glioblastoma Treatment

Mipsagargin has also been investigated for treating glioblastoma (GBM). A Phase II study evaluated its efficacy in patients with recurrent or progressive GBM. Preliminary results suggest that mipsagargin is well-tolerated and may induce disease stabilization in this patient population (Piccioni et al., 2015).

Synthesis and Scalability

The scalability and cost-effective synthesis of mipsagargin have been a challenge due to the limited natural supply of its parent compound, thapsigargin. Recent advances in the synthetic strategies for thapsigargin have been crucial for making mipsagargin a viable clinical option (Zimmermann et al., 2020).

Safety And Hazards

  • Toxicity : Mipsagargin’s safety profile was evaluated in a phase I clinical trial. Most common adverse events included fatigue, rash, nausea, and infusion-related reactions. Acute reversible renal failure occurred in some cases .
  • Precautions : Monitoring renal function and managing infusion-related reactions are essential .

特性

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(2S)-4-[[12-[[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-7-octanoyloxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H100N6O27/c1-8-10-11-17-20-24-51(81)96-55-53-52(37(4)54(55)97-62(91)36(3)9-2)56-66(94,65(7,93)63(92)98-56)44(35-64(53,6)99-38(5)73)95-50(80)23-21-18-15-13-12-14-16-19-22-33-68-48(77)34-39(67)57(82)72-43(61(89)90)27-31-47(76)70-41(59(85)86)25-29-45(74)69-40(58(83)84)26-30-46(75)71-42(60(87)88)28-32-49(78)79/h9,39-44,53-56,93-94H,8,10-35,67H2,1-7H3,(H,68,77)(H,69,74)(H,70,76)(H,71,75)(H,72,82)(H,78,79)(H,83,84)(H,85,86)(H,87,88)(H,89,90)/b36-9-/t39-,40-,41-,42-,43-,44-,53+,54-,55-,56-,64-,65+,66+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYNTAIBQVNPIH-ODMLWHIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)(C(C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)N)([C@](C(=O)O3)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H100N6O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mipsagargin

CAS RN

1245732-48-2
Record name Mipsagargin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245732482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mipsagargin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11813
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIPSAGARGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q032I35QMX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
377
Citations
TB Andersen, CQ López, T Manczak, K Martinez… - Molecules, 2015 - mdpi.com
The sesquiterpene lactone thapsigargin is found in the plant Thapsia garganica L., and is one of the major constituents of the roots and fruits of this Mediterranean species. In 1978, the …
Number of citations: 125 www.mdpi.com
JT Isaacs, WN Brennen, SB Christensen… - Molecules, 2021 - mdpi.com
… TG-prodrug, Mipsagargin, which is in phase II clinical testing. … (IV) administration of Mipsagargin in patients with locally … of 40 mg m −2 of Mipsagargin on day 1, followed by infusion at …
Number of citations: 12 www.mdpi.com
D Mahalingam, G Wilding, S Denmeade… - British journal of …, 2016 - nature.com
… of escalating doses of mipsagargin administered to cohorts of 3–6 patients with advanced solid tumours at three sites in the United States. Mipsagargin was administered by intravenous …
Number of citations: 152 www.nature.com
T Zimmermann, P Drašar, S Rimpelová… - Biomolecules, 2020 - mdpi.com
… Despite the polar peptide, mipsagargin most likely penetrates cell membranes, causing … Here, we describe a procedure for transforming Tb into the cytotoxin in the prodrug mipsagargin, …
Number of citations: 11 www.mdpi.com
D Mahalingam, J Peguero, P Cen, SP Arora… - Cancers, 2019 - mdpi.com
Background: Mipsagargin (G-202) is a thapsigargin-based prodrug with cytotoxic activity masked by a peptide that is cleaved by prostate-specific membrane antigen (PSMA), a protease …
Number of citations: 71 www.mdpi.com
D Piccioni, T Juarez, B Brown, L Rose, V Allgood… - Neuro …, 2015 - ncbi.nlm.nih.gov
… Mipsagargin is an analog of thapsigargin coupled with a PSMA… solid malignancies suggests mipsagargin may induce disease … of mipsagargin on blood flow metrics, pharmacokinetics of …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Kohno, T Ohnishi, T Ichikawa, I Date… - Neuro …, 2015 - academic.oup.com
… Mipsagargin is an analog of thapsigargin coupled with a PSMA… solid malignancies suggests mipsagargin may induce disease … of mipsagargin on blood flow metrics, pharmacokinetics of …
Number of citations: 4 academic.oup.com
D Mahalingam, J Peguero, P Cen, V Allgood… - Journal of …, 2017 - infona.pl
Mipsagargin, a PSMA-directed prodrug, provides clinical benefit in patients with advanced sorafenib-refractory hepatocellular carcinoma … Mipsagargin, a PSMA-directed prodrug …
Number of citations: 3 www.infona.pl
S Dey, SO Bajaj - Synthetic Communications, 2018 - Taylor & Francis
… Recently, a prodrug mipsagargin is being investigated to target the blood vessel of the cancer cells for the treatment of tumors. The limited natural supply (low isolation and only …
Number of citations: 32 www.tandfonline.com
D Chen, PA Evans - Journal of the American Chemical Society, 2017 - ACS Publications
… In addition, we anticipate that the prodrug Mipsagargin, which is currently in late-stage clinical trials for the treatment of cancer, will also be accessible via this strategy. Hence, the …
Number of citations: 58 pubs.acs.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。